Colchiceine-d3
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Overview
Description
Colchiceine-d3 is a deuterated derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound, with its deuterium atoms, is often used in scientific research to study the pharmacokinetics and metabolic pathways of colchicine due to its stability and traceability.
Mechanism of Action
Target of Action
Colchiceine-d3, like its parent compound colchicine, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for maintaining cell shape, signaling, division, migration, and intracellular transport .
Mode of Action
This compound interacts with tubulin and interferes with its polymerization, disrupting the formation of microtubules . This disruption leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It inhibits the activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, attenuates neutrophil adhesion, and mediates the activation of interleukin-1β, an inflammatory mediator .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin, this compound prevents the formation of microtubules, which are essential components of the cell’s structure and function . This disruption affects various cellular processes, including cell division and intracellular transport . Additionally, this compound impacts inflammatory pathways, including the NALP3 inflammasome and interleukin-1β .
Pharmacokinetics
This compound, similar to colchicine, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The bioavailability of colchicine is about 45%, and it has a protein binding capacity of 35-44% . The elimination half-life of colchicine is between 26.6 and 31.2 hours, and it is primarily excreted in feces .
Result of Action
The interaction of this compound with tubulin leads to a variety of molecular and cellular effects. It inhibits microtubule formation, thereby disrupting cellular structure and function . This disruption can lead to cell cycle arrest and apoptosis in certain cell types . Additionally, by modulating inflammatory pathways, this compound can reduce inflammation and potentially alleviate symptoms of conditions like gout and Familial Mediterranean Fever .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and metabolism of the compound . Additionally, factors such as temperature and light exposure can affect the stability of this compound
Biochemical Analysis
Biochemical Properties
Colchiceine-d3 disrupts microtubules by binding to tubulin, a globular protein, and preventing its polymerization . This interaction with tubulin is critical for its role in biochemical reactions. The compound can also stimulate the intrinsic GTPase activity of tubulin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in several normal and tumor cell lines . By disrupting the mitotic spindle, it causes the accumulation of cells in the G2/M phase, leading to the development of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to the colchicine-binding site of tubulin, which can be covalently bound to the cysteine residues . This binding prevents the polymerization of tubulin, disrupting the formation of microtubules and affecting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Colchiceine-d3 typically involves the incorporation of deuterium atoms into the colchicine molecule. One common method is the hydrogen-deuterium exchange reaction, where colchicine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms at specific positions in the molecule.
Another approach involves the use of deuterated reagents in the synthesis of colchicine derivatives. For example, deuterated methyl iodide can be used in the methylation step of colchicine synthesis to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient hydrogen-deuterium exchange. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Colchiceine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.
Major Products
Oxidation: this compound oxide
Reduction: Reduced this compound derivatives
Substitution: Various substituted this compound derivatives depending on the nucleophile used
Scientific Research Applications
Colchiceine-d3 is extensively used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of colchicine in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of colchicine.
Drug Development: Used in the development of new colchicine-based drugs with improved efficacy and reduced toxicity.
Biological Research: Employed in studies related to cell division, microtubule dynamics, and inflammatory pathways.
Industrial Applications: Used in the synthesis of colchicine derivatives for pharmaceutical and agricultural purposes.
Comparison with Similar Compounds
Colchiceine-d3 is unique due to its deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated colchicine. Similar compounds include:
Colchicine: The non-deuterated parent compound with similar pharmacological properties.
Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties.
Demecolcine: A colchicine analog used in cancer research for its ability to disrupt cell division.
This compound stands out due to its use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of colchicine in biological systems.
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-VSLDJYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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